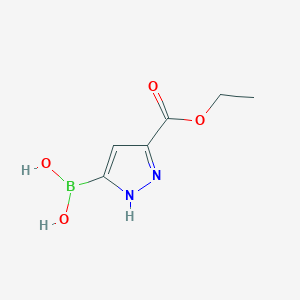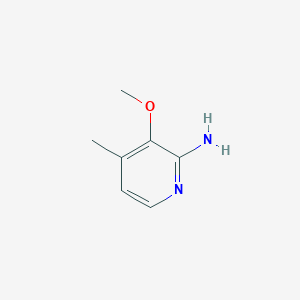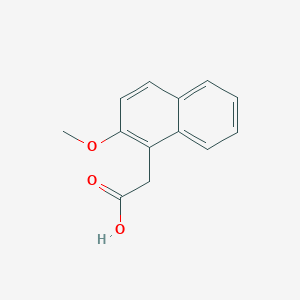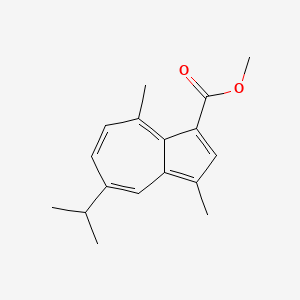
Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate
Overview
Description
Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate is an organic compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol This compound is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Mechanism of Action
Target of Action
Azulene derivatives, including guaiazulene, have been found to have antioxidant and anti-inflammatory activities .
Mode of Action
It is known that azulene and its derivatives have a unique chemical structure that contributes to their biological properties . They are more reactive compared to benzene and naphthalene .
Biochemical Pathways
It is known that azulene derivatives can influence various areas of medicine, including anti-inflammatory, antineoplastic, antidiabetes, antiretroviral, antimicrobial, and antifungal therapies .
Preparation Methods
The synthesis of Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate typically involves the reaction of guaiazulene with diazomethane in the presence of methanol . The reaction conditions include:
Reactants: Guaiazulene, Diazomethane, Methanol
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Chemical Reactions Analysis
Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the azulene ring, facilitated by reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate can be compared with other azulene derivatives, such as:
Guaiazulene: A naturally occurring azulene derivative with similar anti-inflammatory properties.
Azulene-1-carboxylic acid: Another derivative with potential therapeutic applications.
Methyl azulene-1-carboxylate: A closely related compound with similar chemical properties.
Properties
IUPAC Name |
methyl 3,8-dimethyl-5-propan-2-ylazulene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-10(2)13-7-6-11(3)16-14(9-13)12(4)8-15(16)17(18)19-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWLEOAFONVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576122 | |
| Record name | Methyl 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39665-58-2 | |
| Record name | Methyl 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


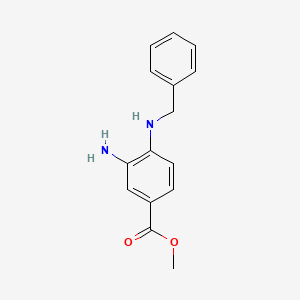

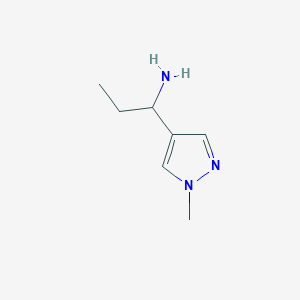
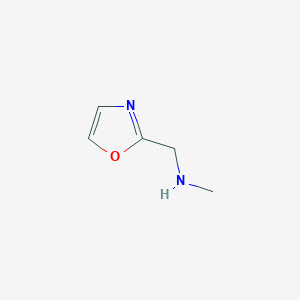
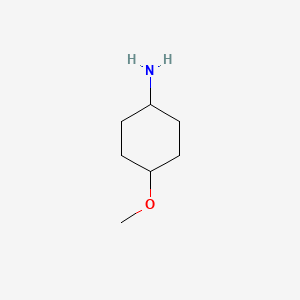
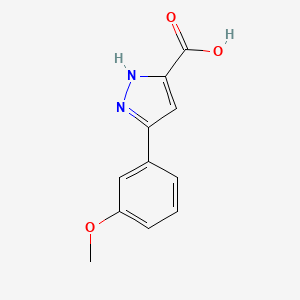
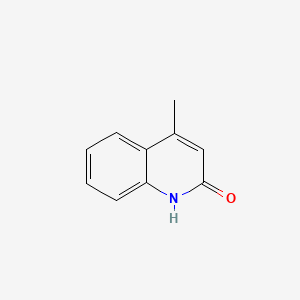
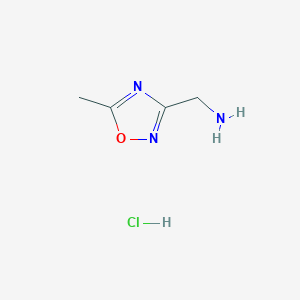
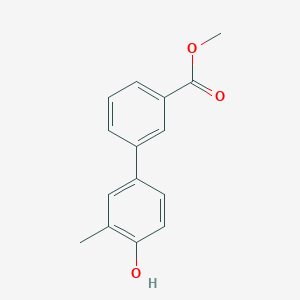
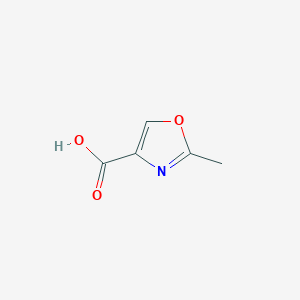
![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)
